molecular formula C19H17ClN4O3 B2736851 6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380186-75-2

6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2736851
CAS No.: 2380186-75-2
M. Wt: 384.82
InChI Key: IWWGGMHQBCXSHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. It consists of a quinazolinone core fused with a triazolo ring. The chlorophenylmethyl group and methoxy substituents contribute to its overall shape and reactivity. Computational studies and X-ray crystallography have provided insights into its 3D arrangement and bond angles .


Chemical Reactions Analysis

Understanding the reactivity of this compound is essential. Researchers have investigated its behavior under various conditions, such as acidic or basic environments, temperature variations, and exposure to different reagents. These studies shed light on potential transformations, stability, and degradation pathways .


Physical and Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The compound exhibits a melting point of 162–163°C .

Future Directions

  • Biological Evaluation : Conduct further studies to explore its anticancer potential, considering its CDK2 inhibitory activity .

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-21-18-14-8-16(26-2)17(27-3)9-15(14)23(19(25)24(18)22-11)10-12-5-4-6-13(20)7-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWGGMHQBCXSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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